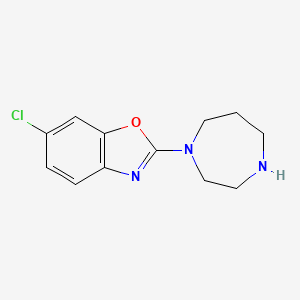

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloro group at the 6-position and a diazepane ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

Diazepane Substitution: The final step involves the substitution of the 2-position with a diazepane ring, which can be accomplished through nucleophilic substitution reactions using diazepane and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a benzoxazole derivative featuring a chlorine substituent at the 6th position and a diazepan ring at the 2nd position of the benzoxazole core . It is described as a useful research chemical with the molecular formula C₁₂H₁₄ClN₃O and a molecular weight of 251.71 .

Scientific Research Applications

While the primary application of this compound is as a research chemical , benzoxazole derivatives, in general, have a wide spectrum of pharmacological activities . Benzoxazoles are used in medicinal chemistry because of their antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and antiviral properties . They also show an antagonistic effect, inhibit hepatitis C virus, act as melatonin receptor antagonists, inhibit amyloidogenesis, and inhibit Rho-kinase .

Because of the diverse pharmacological activities of benzoxazole derivatives, they are used as building blocks for several marketed drugs, including:

- Flunoxaprofen and Benoxaprofen: Nonsteroidal anti-inflammatory drugs (NSAIDs)

- Calcimycin: Antibiotic

- Boxazomycin B: Antibacterial

- Chloroxazone: Muscle relaxant

This compound may be useful in creating new biological materials .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the benzoxazole ring, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its sulfur and nitrogen analogs.

Biologische Aktivität

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

- Molecular Formula : C₁₂H₁₄ClN₃O

- CAS Number : 1035840-25-5

- MDL Number : MFCD09701632

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a benzoxazole core often exhibit antimicrobial properties. In particular:

- Gram-positive bacteria : Some derivatives have shown selective activity against Bacillus subtilis.

- Antifungal properties : Certain studies have reported antifungal activity against Candida albicans, although the overall antibacterial potential remains relatively low .

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) among others.

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 activation .

Efficacy Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of various benzoxazole derivatives including this compound. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |

| 6-Chloro derivative | A549 | 20.00 | Induces apoptosis |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | Induces apoptosis |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the benzoxazole ring and the diazepane moiety can significantly influence biological activity:

- Substituents : Electron-donating groups enhance activity against certain cancer cell lines while halogen substitutions tend to decrease potency .

Case Studies

Several case studies have highlighted the potential of benzoxazole derivatives in drug discovery:

- Anticancer Screening : A study demonstrated that compounds similar to 6-Chloro derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against breast and lung cancer cell lines .

- Antimicrobial Testing : Another investigation showed that while some benzoxazole derivatives had limited antibacterial effects, they were more effective against specific Gram-positive strains compared to standard antibiotics .

Eigenschaften

IUPAC Name |

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWZGNXQWELDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649190 |

Source

|

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-25-5 |

Source

|

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.